Phenyltrimethoxysilane
Overview
Description
Preparation Methods
Phenyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by methanolysis to yield this compound . Industrial production methods often involve the direct reaction of phenylsilane with methanol in the presence of a catalyst .
Chemical Reactions Analysis
Phenyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: This compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, polysiloxanes, and substituted silanes .
Scientific Research Applications
Phenyltrimethoxysilane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenyltrimethoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to act as a cross-linking agent in the formation of polysiloxanes and other silicon-based materials. The molecular targets and pathways involved include the hydrolysis of methoxy groups and the subsequent formation of silanol and siloxane bonds .
Comparison with Similar Compounds
Phenyltrimethoxysilane can be compared with other similar compounds such as:
Triethoxyphenylsilane: Similar in structure but with ethoxy groups instead of methoxy groups. It has different reactivity and applications.
Trimethoxy(octyl)silane: Contains an octyl group instead of a phenyl group, leading to different physical and chemical properties.
Dimethoxydiphenylsilane: Contains two phenyl groups and two methoxy groups, offering different reactivity and applications.
This compound is unique due to its combination of phenyl and methoxy groups, which provide specific reactivity and versatility in various applications.
Properties
IUPAC Name |
trimethoxy(phenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCGWVLWPVKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89885-26-7 | |
Record name | Phenyltrimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89885-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5040700 | |
Record name | Trimethoxyphenylsilane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5040700 | |
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Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Acros Organics MSDS] | |
Record name | Benzene, (trimethoxysilyl)- | |
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Record name | Phenyltrimethoxysilane | |
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CAS No. |
2996-92-1 | |
Record name | Trimethoxyphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2996-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002996921 | |
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Record name | Phenyltrimethoxysilane | |
Source | DTP/NCI | |
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Record name | Benzene, (trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Trimethoxyphenylsilane | |
Source | EPA DSSTox | |
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Record name | Trimethoxyphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.152 | |
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Record name | TRIMETHOXYPHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21TQE746S9 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Trimethoxyphenylsilane (TMPS) and what makes it useful in materials science?
A1: Trimethoxyphenylsilane (TMPS) is an organosilicon compound commonly employed as a modifying agent for various materials due to its ability to form stable bonds with both organic and inorganic substrates. This bifunctional nature makes it an attractive candidate for applications like enhancing the weathering resistance of wood [] and improving the stability of silver nanocoatings [].
Q2: How does TMPS interact with wood to improve its weathering resistance?
A2: TMPS can be successfully grafted onto wood, such as European spruce, using supercritical CO2 as a green solvent and reaction medium []. The trimethoxy groups in TMPS hydrolyze to silanol groups (Si-OH), which can then condense with hydroxyl groups present on the wood cell wall, forming strong covalent Si-O-C bonds. This chemical grafting improves the wood's resistance against UV degradation and enhances its overall weathering resistance.
Q3: Can you provide the molecular formula, weight, and spectroscopic data for TMPS?
A3: * Molecular Formula: C9H14O3Si* Molecular Weight: 198.3 g/mol* Spectroscopic data: * 1H NMR: Can be used to identify the presence of phenyl and methoxy protons. * 13C NMR: Provides information about the carbon atoms in the molecule. * FT-IR: Confirms the presence of Si-O bonds and characteristic peaks for phenyl and methoxy groups.
Q4: How does the presence of silicon in TMPS contribute to its properties and applications?
A4: The silicon atom in TMPS plays a crucial role in its reactivity and functionality. The Si-O bond is highly stable, contributing to the durability of materials modified with TMPS. Additionally, silicon enables the formation of siloxane (Si-O-Si) networks, which can impart hydrophobicity and enhance the mechanical properties of the final material.
Q5: How does TMPS contribute to the formation of wear-resistant tribofilms?
A5: In tribological systems, TMPS interacts with the surface of friction partners, leading to the formation of wear-resistant tribofilms []. Studies have shown its potential for hot forming processes in metal processing. The phenyl group in TMPS contributes to the formation of a stable tribofilm, while the silicon atom promotes adhesion to the metal surface.
Q6: What is the role of TMPS in the synthesis of silphenylene-containing siloxane resins?
A6: TMPS serves as a crucial precursor in synthesizing silphenylene-containing siloxane resins []. These resins exhibit desirable properties such as strong hydrophobicity and high water vapor barriers, making them suitable for waterproof coatings and adhesives.
Q7: Can TMPS be used as a carrier film for transferring CVD graphene? Why?
A7: Yes, Poly-Trimethoxyphenylsilane (PTMS) has been successfully employed as a carrier film in the CVD graphene transfer process []. The bulky phenyl groups hinder complete crosslinking, resulting in non-crystalline PTMS particles that don't adhere strongly to the graphene surface. This allows for easy removal of PTMS using solvents like toluene, leaving behind a clean graphene surface.
Q8: How does the solvent choice influence the formation of POSS and DDSQ derivatives from TMPS?
A8: The choice of solvent significantly influences the hydrolysis and condensation of TMPS, affecting the formation of POSS and DDSQ derivatives []. Aprotic solvents like THF favor POSS formation by promoting dimerization of silanol intermediates. In contrast, protic solvents like isopropanol stabilize double-decker structures (DDSQ).
Q9: What is the role of TMPS in the Hiyama coupling reaction?
A9: TMPS acts as a silicon-based cross-coupling partner in the Hiyama reaction [, , ]. It reacts with aryl halides in the presence of a palladium catalyst and a fluoride source to form biaryl compounds, which are important building blocks in organic synthesis.
Q10: How does TMPS contribute to the synthesis of C60-silica hybrid monoliths?
A10: Silylated C60 derivatives can be prepared through the hydrosilylation of C60 with TMPS. Subsequent sol-gel processing of these silylates with tetraethoxysilane results in the formation of C60-silica hybrid gel monoliths []. These monoliths have potential applications in materials science and catalysis.
Q11: Are there any environmental concerns associated with the use and disposal of TMPS?
A11: While TMPS itself does not pose significant environmental risks, its production and disposal require careful consideration. The use of supercritical CO2 as a solvent in some applications [] is a step towards greener chemistry. Further research is needed to develop environmentally friendly methods for the synthesis and disposal of TMPS and its derivatives.
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